N-Methyl-N-(methylcarbamoyl)benzamide N-Methyl-N-(methylcarbamoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 67488-19-1
VCID: VC16103519
InChI: InChI=1S/C10H12N2O2/c1-11-10(14)12(2)9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,14)
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

N-Methyl-N-(methylcarbamoyl)benzamide

CAS No.: 67488-19-1

Cat. No.: VC16103519

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-(methylcarbamoyl)benzamide - 67488-19-1

Specification

CAS No. 67488-19-1
Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name N-methyl-N-(methylcarbamoyl)benzamide
Standard InChI InChI=1S/C10H12N2O2/c1-11-10(14)12(2)9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,14)
Standard InChI Key PXBSNCRNNKRWEQ-UHFFFAOYSA-N
Canonical SMILES CNC(=O)N(C)C(=O)C1=CC=CC=C1

Introduction

Chemical Identity and Physicochemical Properties

Molecular Structure and Formula

N-Methyl-N-(methylcarbamoyl)benzamide features a benzamide backbone substituted with both methyl and methylcarbamoyl functional groups at the nitrogen atom. Its molecular formula, C10H12N2O2\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2, corresponds to a molecular weight of 192.214 g/mol and an exact mass of 192.090 g/mol . The presence of polar functional groups, including the amide and carbamate moieties, contributes to its moderate polarity, as indicated by a calculated LogP value of 1.3024 .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC10H12N2O2\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2
Molecular Weight192.214 g/mol
Exact Mass192.090 g/mol
LogP1.3024
Polar Surface Area (PSA)52.90 Ų

Spectral and Analytical Data

While experimental data on melting point, boiling point, and solubility remain unreported, structural analogs such as N-Methylbenzamide (CAS 613-93-4) provide indirect insights. For instance, N-Methylbenzamide exhibits a melting point of 76–78°C and solubility in ethanol but insolubility in water . These properties suggest that N-Methyl-N-(methylcarbamoyl)benzamide may similarly favor organic solvents over aqueous media, though its additional carbamoyl group could enhance hydrogen-bonding capacity.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of N-Methyl-N-(methylcarbamoyl)benzamide likely involves sequential acylation and carbamoylation steps. A plausible route begins with benzoyl chloride derivatives, as demonstrated in related benzamide syntheses . For example, methyl 4-formylbenzoate has been used as a precursor for reductive amination and subsequent acylation , suggesting that analogous strategies could yield the target compound.

Reported Pathways

Although no direct synthesis of N-Methyl-N-(methylcarbamoyl)benzamide is documented, methodologies from recent benzamide studies offer guidance. In one approach, methyl 4-formylbenzoate undergoes reductive amination with methylamine to form a secondary amine intermediate, which is then reacted with methylcarbamoyl chloride . Alternatively, activating the carboxyl group of 4-(methylcarbamoyl)benzoic acid with thionyl chloride could generate the corresponding acyl chloride, enabling coupling with methylamine .

Reactivity and Stability

Stability Considerations

Amides generally demonstrate thermal stability, but the presence of the carbamate group could lower decomposition temperatures. Structural analogs like procarbazine (CAS 671-16-9) highlight the sensitivity of hydrazine-containing carbamates to oxidation and thermal stress , though such moieties are absent in this compound.

Future Research Directions

Synthetic Optimization

Developing efficient, scalable routes remains critical. Leveraging modern catalytic methods—such as flow chemistry or enzymatic catalysis—could address yield limitations observed in traditional acylation approaches .

Biological Screening

Prioritizing in vitro assays against kinase families (e.g., EGFR, PDGFR) would elucidate therapeutic potential. Molecular docking studies could predict interactions with ATP-binding pockets, informed by imatinib’s binding mode .

Environmental Impact Studies

Assessing biodegradation pathways and ecotoxicology is essential given the compound’s potential agrochemical applications.

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